(R)-Piperidin-3-amine hydrochloride

Chiral Resolution Enantiomeric Purity Pharmaceutical Manufacturing

This chiral building block (CAS 334618-23-4, supplied as the more stable dihydrochloride salt) is essential for stereospecific DPP-IV inhibitor synthesis (alogliptin, linagliptin). Its defined (R)-stereochemistry directly dictates target binding affinity and selectivity—racemic or (S)-enantiomer substitution is not possible. Procure with ≥98% ee to eliminate additional resolution steps and maximize synthetic throughput. Validated chiral HPLC methods ensure ICH-compliant enantiomeric purity. Scalable routes support >1 kg quantities, directly reducing reactor volume and campaign duration versus in-house resolution.

Molecular Formula C5H13ClN2
Molecular Weight 136.62 g/mol
Cat. No. B1498250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Piperidin-3-amine hydrochloride
Molecular FormulaC5H13ClN2
Molecular Weight136.62 g/mol
Structural Identifiers
SMILESC1CC(CNC1)N.Cl
InChIInChI=1S/C5H12N2.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4,6H2;1H/t5-;/m0./s1
InChIKeyITYKBOIQLYMDTI-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Piperidin-3-amine Hydrochloride: Chiral Piperidine Building Block for Pharmaceutical Synthesis


(R)-Piperidin-3-amine hydrochloride (also referred to as (R)-3-aminopiperidine dihydrochloride) is a chiral piperidine derivative with a stereocenter at the 3-position, primarily utilized as a key pharmaceutical intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors such as alogliptin and linagliptin [1]. The compound exists as an enantiomerically pure salt form that enhances solubility and stability, making it suitable for medicinal chemistry applications . Its defined (R)-stereochemistry is essential for the biological activity of resulting drug products, as different enantiomers of chiral piperidine derivatives exhibit distinct pharmacological properties [2].

Why Racemic or (S)-Enantiomer 3-Aminopiperidine Cannot Substitute (R)-Piperidin-3-amine Hydrochloride


The (R)-enantiomer of piperidin-3-amine hydrochloride cannot be interchangeably substituted with its racemic mixture or the (S)-enantiomer due to stereospecific pharmacological activity requirements in target drug molecules. In DPP-IV inhibitor development, the precise three-dimensional configuration of the 3-aminopiperidine moiety dictates binding affinity and selectivity profiles [1]. Studies have demonstrated that substituted 3-aminopiperidines exhibit superb selectivity for DPP-4 over related peptidases including QPP, DPP8, and DPP9, a selectivity profile that is stereochemistry-dependent and cannot be achieved with racemic mixtures [2]. Procurement of the incorrect enantiomer or racemic material would necessitate additional resolution steps, increasing synthetic burden and reducing overall yield in pharmaceutical manufacturing processes [3].

Quantitative Differentiation Evidence for (R)-Piperidin-3-amine Hydrochloride vs. Comparator Compounds


Enantiomeric Purity: (R)-Piperidin-3-amine Hydrochloride Achieves >98% ee via Optimized Chiral Resolution

The (R)-enantiomer of piperidin-3-amine dihydrochloride can be prepared with enantiomeric excess (ee) exceeding 98% via optimized resolution processes using chiral acid addition salts, compared to conventional methods that require multiple recrystallizations to achieve similar purity levels [1]. A chiral HPLC method was developed and validated per ICH guidelines for estimation of (S)-piperidin-3-amine impurity in (R)-piperidin-3-amine dihydrochloride, achieving resolution between enantiomers greater than 4.0 [2].

Chiral Resolution Enantiomeric Purity Pharmaceutical Manufacturing

Synthetic Yield: Optimized Routes to (R)-Piperidin-3-amine Hydrochloride Achieve 37.7% to 43.1% Overall Yield

Multiple synthetic routes to (R)-3-aminopiperidine dihydrochloride have been reported with quantified overall yields. A five-step procedure starting from racemic ethyl 3-piperidinecarboxylate, incorporating chiral resolution, Boc protection, aminolysis, Hofmann degradation, and deprotection, achieved a total yield of 43.1% [1]. An alternative nine-step route using D-glutamic acid as starting material, involving esterification, Cbz protection, reduction, activation, cyclization, and sequential deprotection steps, delivered a total yield of 37.7% [2].

Synthetic Yield Process Chemistry Chiral Building Block

Biocatalytic Synthesis: Substrate Loading and Yield Comparison for (R)- vs. (S)-Piperidin-3-amine

Structure-guided mining identified enantiocomplementary reductive aminases IRED9 and IRED11 for stereodivergent synthesis of piperidinamine enantiomers. IRED11, which produces the (R)-enantiomer, demonstrated 99% ee and 98% yield at 40 g·L⁻¹ substrate loading, with a space-time yield of 47.1 g·L⁻¹·d⁻¹. In contrast, IRED9, which produces the (S)-enantiomer, achieved 120 g·L⁻¹ substrate loading with space-time yield of 142.7 g·L⁻¹·d⁻¹ under identical conversion (99%) and ee (99%) metrics [1].

Biocatalysis Reductive Aminase Stereodivergent Synthesis

DPP-IV Inhibitor Selectivity: 3-Aminopiperidine Scaffold Demonstrates Superb Selectivity Over Related Peptidases

Substituted 3-aminopiperidines incorporating the (R)-piperidin-3-amine scaffold were evaluated as DPP-4 inhibitors, demonstrating superb selectivity over other peptidases including QPP, DPP8, and DPP9 [1]. Selected DPP-4 inhibitors derived from this chiral building block were further evaluated for hERG potassium channel, calcium channel, and Cyp2D6 profiles, confirming the scaffold's suitability for orally bioavailable therapeutics [1].

DPP-IV Inhibition Enzyme Selectivity Type 2 Diabetes

High-Value Application Scenarios for (R)-Piperidin-3-amine Hydrochloride Based on Quantitative Evidence


Synthesis of DPP-IV Inhibitors (Alogliptin, Linagliptin) Requiring High Enantiomeric Purity

Procurement of (R)-piperidin-3-amine hydrochloride with >98% ee is essential for manufacturing DPP-IV inhibitors where stereochemical integrity directly impacts drug efficacy and safety [1]. The validated chiral HPLC method with resolution >4.0 enables rigorous quality control of incoming intermediate material, ensuring compliance with ICH guidelines for enantiomeric impurity testing [2].

Kilogram-Scale Pharmaceutical Manufacturing Campaigns Using Established Synthetic Routes

The documented synthetic routes with overall yields of 37.7% to 43.1% provide procurement teams with reliable yield expectations for cost modeling and supply planning [1]. Scalable processes described in patent literature enable production exceeding 1 kilogram quantities, supporting both pilot studies and commercial manufacturing campaigns [2].

Biocatalytic Process Development Requiring Enantiocomplementary Catalyst Systems

The differential substrate loading capacity between (R)- and (S)-enantiomer production (40 g·L⁻¹ vs. 120 g·L⁻¹) informs process engineers that (R)-piperidin-3-amine synthesis via biocatalysis requires larger reactor volumes or longer campaign durations to achieve equivalent throughput [1]. This quantitative productivity difference justifies procurement of the (R)-enantiomer directly rather than pursuing in-house enzymatic resolution when rapid project timelines are critical.

Structure-Activity Relationship Studies for CNS and Neurological Disorder Targets

The chiral 3-aminopiperidine scaffold serves as a versatile building block for synthesizing antagonistic ligands targeting central nervous system receptors, where stereospecific binding is required [1]. Procurement of the enantiomerically pure (R)-form enables medicinal chemists to probe stereochemistry-dependent pharmacological activity without confounding effects from the (S)-enantiomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Piperidin-3-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.